molecular formula C8H7ClN2O3 B12637391 Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate

Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate

Cat. No.: B12637391
M. Wt: 214.60 g/mol
InChI Key: RFXLRWJFQOHCFK-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of functional groups such as chloro, formyl, and carboxylate in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of a pyrimidine derivative followed by formylation and esterification. For example, starting with 2-chloropyrimidine, the formyl group can be introduced via a Vilsmeier-Haack reaction using DMF and POCl3. The carboxylate ester can then be formed through esterification with ethanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloro and formyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate
  • Ethyl 2-chloro-6-methoxypyrimidine-4-carboxylate
  • Ethyl 2-chloro-6-aminopyrimidine-4-carboxylate

Uniqueness

Ethyl 2-chloro-6-formylpyrimidine-4-carboxylate is unique due to the presence of the formyl group, which provides additional reactivity and versatility in chemical synthesis. This functional group allows for further modifications, making it a valuable intermediate in the synthesis of a wide range of compounds .

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

ethyl 2-chloro-6-formylpyrimidine-4-carboxylate

InChI

InChI=1S/C8H7ClN2O3/c1-2-14-7(13)6-3-5(4-12)10-8(9)11-6/h3-4H,2H2,1H3

InChI Key

RFXLRWJFQOHCFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C=O)Cl

Origin of Product

United States

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